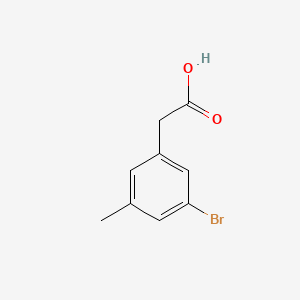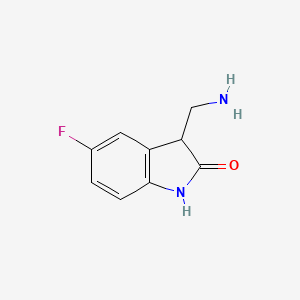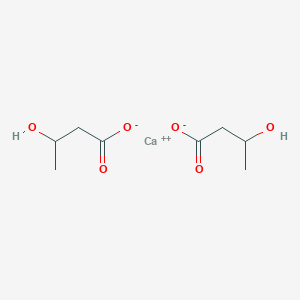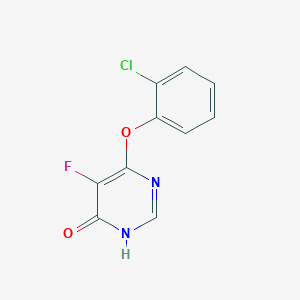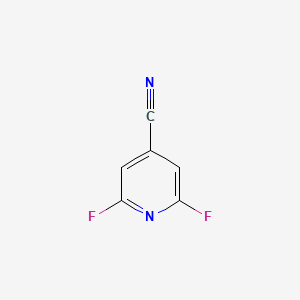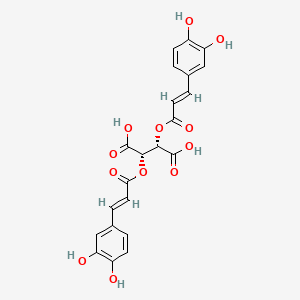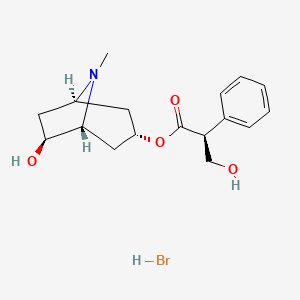
Anisodamine (hydrobromide)
Descripción general
Descripción
Anisodamine Hydrobromide: A Comprehensive Analysis
Anisodamine hydrobromide (AniHBr) is a Chinese medicine traditionally used to treat septic shock and improve blood flow in circulatory disorders. It is a naturally occurring atropine derivative and functions as a non-specific cholinergic antagonist, similar to atropine and scopolamine but with less potency and toxicity. AniHBr has been investigated for its therapeutic potential in various conditions, including septic shock, acute kidney injury, cardiovascular disorders, allergic asthma, myocardial injury, and more. It has shown promise in protecting against inflammatory cytokines, mitochondrial dysfunction, oxidative stress, and preserving the integrity of the endothelial glycocalyx .
Synthesis Analysis
While the synthesis of AniHBr is not detailed in the provided papers, it is mentioned that AniHBr has been isolated, synthesized, and characterized by scientists in China. As a derivative of atropine, its synthesis likely involves modifications to the tropane alkaloid structure that is characteristic of atropine .
Molecular Structure Analysis
Anisodamine is a tropane alkaloid, which means it contains a bicyclic structure composed of a pyrrolidine ring and a piperidine ring. The hydrobromide addition indicates that it is in the form of a hydrobromide salt, which may enhance its solubility and stability for medical use. The molecular structure of AniHBr contributes to its pharmacological properties, such as its interaction with and disruption of liposome structure, which may reflect its effects on cellular membranes .
Chemical Reactions Analysis
The pharmacological properties of AniHBr suggest that it interacts with various biological pathways. It has been shown to disrupt liposome structure, indicating its potential effects on cellular membranes. AniHBr also exhibits antioxidant properties, protecting against free radical-induced cellular damage. Its cardiovascular effects include the depression of cardiac conduction and protection against arrhythmias. As a weak α1 adrenergic antagonist, AniHBr may exert vasodilating activity, and its anti-thrombotic activity could be due to inhibition of thromboxane synthesis .
Physical and Chemical Properties Analysis
Anisodamine's physical and chemical properties, such as its half-life in humans (approximately 2-3 hours), are important for understanding its pharmacokinetics and therapeutic applications. Its less potent and toxic nature compared to atropine, along with its lower CNS toxicity than scopolamine, makes it a potentially safer alternative for clinical use. The hydrobromide salt form likely affects its solubility and pharmacokinetics .
Relevant Case Studies
Several studies have demonstrated the efficacy of AniHBr in various medical conditions. For instance, AniHBr has been shown to alleviate acute kidney injury induced by lipopolysaccharide (LPS) in rats by reducing serum creatine kinase and lactate levels, improving hemodynamics, and attenuating inflammatory cytokines and oxidative stress . It also protected the microvascular endothelial glycocalyx from LPS-induced injury, reducing cell barrier permeability and nitric oxide production . In a murine model of allergic asthma, AniHBr suppressed eosinophil accumulation and airway hyper-reactivity, modulating the Th1/Th2 balance . Additionally, AniHBr has been found to protect against myocardial injury after cardiac arrest and resuscitation by inhibiting endoplasmic reticulum stress . In septic rats, AniHBr attenuated oxidative stress and proinflammatory cytokines, reducing organ injury . A multicenter randomized controlled trial showed that AniHBr could reduce 28-day mortality in critically ill patients with septic shock . Lastly, AniHBr was observed to have a significant effect on the treatment of bronchial pneumonia in babies .
Aplicaciones Científicas De Investigación
Treatment of Alveobronchiolitis in Babies
Anisodamine hydrobromide has shown significant effects in treating alveobronchiolitis in babies. A study with 204 patients demonstrated that those receiving anisodamine hydrobromide alongside conventional therapy had better outcomes compared to those receiving only conventional therapy. This included improvements in curing rate, time of pyretolysis, disappearance of asthma and pulmonary rales, and reduction in average days of hospitalization (Zhang Shanyu, 2010).
Protection Against Microvascular Endothelial Cell Injury
Anisodamine hydrobromide has been used to improve microcirculation during cardiovascular disorders and sepsis. It is known to play a crucial role in preserving endothelial cell barrier permeability and nitric oxide production. This drug has been shown to protect endothelial cells against increases in barrier permeability and nitric oxide production by preventing glycocalyx shedding (Xiaoqiang Du et al., 2020).
Amelioration of Septic Acute Kidney Injury
Anisodamine hydrobromide has shown promise in alleviating septic acute kidney injury. Studies involving male Sprague-Dawley rats indicated that administration of this drug could reduce serum creatine kinase and lactate following lipopolysaccharide treatment, improve hemodynamics, and attenuate inflammatory cytokines and oxidative stress in renal tissues. This suggests its potential as a therapeutic drug for septic kidney injury (Ye Zeng et al., 2020).
Application in Coronary Microvascular Dysfunction
Anisodamine hydrobromide has been studied for its role in treating coronary microvascular dysfunction. A study indicated that the drug could potentially be an optional treatment for patients with isolated transient ischemic dilation, suggesting its effectiveness in improving microcirculation and alleviating symptoms associated with coronary microvascular dysfunction (Liang Chen et al., 2021).
Potential in COVID-19 Treatment
Research has explored the mechanism of Anisodamine Hydrobromide Injection (AHI) against COVID-19. Network pharmacology and molecular docking studies revealed that anisodamine, the main ingredient of AHI, could regulate cell death, cytokine-mediated signaling pathways, and immune system processes. This highlights its potential role in COVID-19 treatment (Jinsong Su et al., 2020).
Immunomodulatory Role in Resuscitated Animals
Anisodamine has shown immunomodulatory effects by affecting the balance of Th17/Treg cytokines in resuscitated animals, reducing the risk of intestinal secondary infection and demonstrating organ protective effects (Guijuan Dong et al., 2022).
Mecanismo De Acción
Target of Action
Anisodamine hydrobromide, also known as “4RKP5CSA1O” or “Anisodamine (hydrobromide)”, primarily targets the muscarinic acetylcholine receptor . This receptor plays a crucial role in the transmission of nerve impulses, particularly in the parasympathetic nervous system .
Mode of Action
Anisodamine hydrobromide acts as an antagonist of the muscarinic acetylcholine receptor . It competes with acetylcholine for binding to the receptor, thereby blocking nerve impulse transmission and interfering with physiological functions based on cholinergic neurotransmission . This action results in the rerouting of acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to increased acetylcholine-mediated activation of α7nAChR and the cholinergic anti-inflammatory pathway .
Biochemical Pathways
Anisodamine hydrobromide affects several biochemical pathways. It has been shown to improve microcirculation and reperfusion injuries by reducing oxidative stress, apoptosis, and inflammatory responses . It also activates the cholinergic anti-inflammatory pathway . Furthermore, it has been found to protect endothelial cells against lipopolysaccharide-induced increases in cell barrier permeability and nitric oxide production by preserving the integrity of the glycocalyx .
Pharmacokinetics
It is known that the compound is poorly absorbed in the gastrointestinal tract, making intravenous administration more effective .
Result of Action
Anisodamine hydrobromide has been found to have significant effects in clinical settings. For instance, it has been used to treat acute ischemic stroke (AIS), where it significantly reduced the National Institutes of Health Stroke Scale and modified Rankin Scale, while increasing the Barthel Index and clinical efficacy . It also significantly reduced serum lactate levels in patients with septic shock .
Action Environment
The action of anisodamine hydrobromide can be influenced by various environmental factors. For instance, its chemical instability has led researchers to develop a hydrobromide form of anisodine . Furthermore, its use and effectiveness can vary depending on the clinical setting and the specific condition being treated .
Safety and Hazards
Anisodamine hydrobromide should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Anisodamine hydrobromide has been used for the treatment of septic shock . Preliminary studies suggest another important therapeutic use of anisodamine is for the treatment of organophosphorus (OP) poisoning . Additional research is needed to delineate further the clinical usefulness of anisodamine relative to other anti-muscarinic drugs such as atropine and scopolamine .
Análisis Bioquímico
Biochemical Properties
Anisodamine hydrobromide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, it has been found to protect endothelial cells (ECs) against permeability and nitric oxide (NO) production by preserving the integrity of the glycocalyx .
Cellular Effects
Anisodamine hydrobromide has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to significantly increase the viability of ECs challenged with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of action of Anisodamine hydrobromide involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By blocking the muscarinic receptor, it results in rerouting of acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to increased acetylcholine-mediated activation of α7nAChR and the cholinergic anti-inflammatory pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Anisodamine hydrobromide change over time. It has been shown to significantly alleviate LPS-induced EC layer permeability and NO production
Dosage Effects in Animal Models
The effects of Anisodamine hydrobromide vary with different dosages in animal models. For instance, in different kinds of shock models prepared from either rabbit, cat, or rat, Anisodamine hydrobromide significantly alleviated the progress of shock and increased the survival rate of the animals .
Propiedades
IUPAC Name |
[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.BrH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H/t12-,13-,14+,15+,16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYQCELRVANQNG-YXGOVGSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55449-49-5 | |
| Record name | Anisodamine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055449495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55449-49-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANISODAMINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RKP5CSA1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




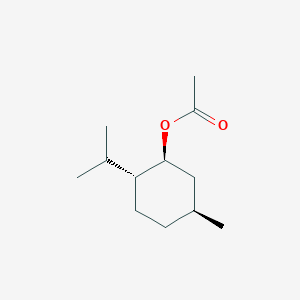
![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)

